

structural analysis of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene

Cat. No.: B1522716

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene**

Introduction: The Imperative for Rigorous Structural Characterization

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a polysubstituted aromatic compound with a molecular formula of $C_{10}H_{12}BrFN_2O_2$ and a molecular weight of approximately 291.12 g/mol .^{[1][2]} As a halogenated nitroaniline derivative, it represents a class of molecules often investigated as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The precise arrangement of its functional groups—a bulky tert-butylamino group, a strongly electron-withdrawing nitro group, and two different halogens (bromine and fluorine)—creates a unique electronic and steric environment. This complexity makes unambiguous structural elucidation not merely a procedural step, but a fundamental prerequisite for understanding its reactivity, predicting its metabolic fate, and ensuring its efficacy and safety in any potential application.

This guide provides a comprehensive, multi-technique approach to the structural analysis of this molecule. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how an integrated workflow of spectroscopic, spectrometric, crystallographic, and computational techniques provides a self-validating system for arriving at a definitive molecular structure.

Chapter 1: Spectroscopic Analysis – Probing the Molecular Framework

Spectroscopy provides the foundational dataset for structural elucidation by examining the interaction of molecules with electromagnetic radiation. This allows for the identification of functional groups and the mapping of the molecule's connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy offers initial insights into the conjugated electronic system of the molecule. Nitroaromatic compounds are known to exhibit distinct absorption bands in the UV-Vis range, corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.^{[3][4][5]} The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.^{[6][7][8]}

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same ring creates a "push-pull" system, which typically results in a bathochromic (red) shift of the primary absorption band compared to nitrobenzene alone.

Table 1: Expected UV-Vis Absorption Data

Transition	Expected λ_{max} (nm)	Rationale
$\pi \rightarrow \pi^*$	~350 - 420 nm	Intramolecular charge transfer band, characteristic of "push-pull" nitroanilines. ^{[8][9]}

| $\pi \rightarrow \pi^*$ | ~240 - 270 nm | Aromatic ring transitions.^{[6][7]} |

Experimental Protocol: UV-Vis Spectrum Acquisition

- Sample Preparation: Prepare a $\sim 10^{-5}$ M solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration must be optimized to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

- Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
- Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 nm to 600 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) for each distinct peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[\[10\]](#) For the title compound, we expect to see characteristic absorption bands for the N-H, C-H, N-O, C-N, C-F, and C-Br bonds.

The nitro group (NO_2) is particularly easy to identify due to its two strong, characteristic stretching vibrations.[\[11\]](#)[\[12\]](#) The secondary amine N-H stretch will appear as a single, sharp peak, distinguishing it from the two-peak pattern of a primary amine.[\[13\]](#)

Table 2: Key FTIR Vibrational Frequencies

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Secondary Amine (N-H)	Stretch	3350 - 3450	Medium, Sharp
Alkyl C-H (t-butyl)	Stretch	2850 - 2970	Medium-Strong
Aromatic C-H	Stretch	3000 - 3100	Medium-Weak
Nitro (NO ₂)	Asymmetric Stretch	1550 - 1475	Strong
Nitro (NO ₂)	Symmetric Stretch	1360 - 1290	Strong
Aromatic C=C	Stretch	1450 - 1600	Medium-Weak (multiple bands)
C-N	Stretch	1250 - 1350	Medium-Strong
C-F	Stretch	1000 - 1400	Strong

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Background:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
- **Data Processing:** Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[\[14\]](#) By analyzing the chemical environment of ^1H , ^{13}C , and ^{19}F nuclei, we can piece together the molecular skeleton and confirm substituent positions.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Integration of the signals provides the relative number of protons in each environment.[\[15\]](#)
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.
- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F spectrum. This is a highly sensitive experiment that will clearly show the fluorine environment.[\[16\]](#)
- 2D NMR Acquisition: Perform key two-dimensional experiments like COSY (Correlation Spectroscopy) to identify H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond C-H connectivities, respectively.[\[17\]](#)

Predicted NMR Data and Interpretation

- ^1H NMR: We expect to see four main signals:
 - A singlet around 1.4-1.6 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
 - Two signals in the aromatic region (7.0-8.5 ppm), each integrating to 1H. These protons will appear as doublets due to coupling with the ^{19}F nucleus. The proton ortho to the nitro

group will be the most downfield.

- A broad singlet for the N-H proton, likely in the 8.0-9.0 ppm range, which may exchange with trace D₂O.
- ¹³C NMR: Ten distinct signals are expected for the ten carbon atoms. The carbon attached to the nitro group (C1) will be significantly deshielded, while the carbon attached to bromine (C5) will be shielded relative to a standard benzene carbon. The carbons attached to fluorine (C4) and the amino group (C2) will show characteristic shifts and C-F coupling will be observed for C4 and adjacent carbons.
- ¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent substituents. It will likely appear as a doublet of doublets due to coupling with the two aromatic protons.[18]

Table 3: Predicted NMR Chemical Shift Assignments (in CDCl₃)

Atom Position	¹ H Shift (ppm), Mult., J (Hz)	¹³ C Shift (ppm), J (Hz)	Key HMBC Correlations
1	-	~135-145	-
2	-	~140-150	C(CH ₃) ₃ , H3
3	~7.8-8.2, d, J(H,F)=6- 8	~115-125, d, J(C,F)≈3-5	H(NH), H(t-butyl)
4	-	~150-160, d, J(C,F)≈240-250	H3, H6
5	-	~100-110	H6
6	~7.0-7.4, d, J(H,F)≈9- 11	~120-130, d, J(C,F)≈15-20	H(NH)
N-H	~8.5-9.0, br s	-	C2, C3, C6
-C(CH ₃) ₃	-	~50-60	H(t-butyl)

| -C(CH₃)₃ | ~1.5, s | ~29-31 | C(t-butyl), C2 |

Chapter 2: Mass Spectrometry – Confirming Mass and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[19]

Key Analytical Features:

- Molecular Ion Peak (M^+): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
- Bromine Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two peaks of nearly equal intensity for any bromine-containing fragment: one for the ^{79}Br isotope and one for the ^{81}Br isotope, separated by 2 Da.
- Fragmentation: The bulky tert-butyl group is prone to fragmentation. A common initial fragmentation is the loss of a methyl group (-CH_3 , 15 Da) to form a stable $[M-15]^+$ ion, or the loss of the entire tert-butyl group.

Experimental Protocol: Electrospray Ionization (ESI)-MS

- Sample Preparation: Prepare a dilute solution (~10-50 μM) of the sample in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions. Positive ion mode is typically used for amino compounds.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight or Orbitrap) to generate the mass spectrum. For fragmentation data (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID).[20]

Chapter 3: X-ray Crystallography – The Unambiguous Proof

While spectroscopic methods provide a robust picture of the molecule's connectivity, single-crystal X-ray crystallography provides the "gold standard" for structural determination by mapping the precise three-dimensional arrangement of atoms in the solid state.[\[21\]](#)[\[22\]](#)[\[23\]](#) This technique yields definitive information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
- **Crystal Mounting:** A suitable crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final structure.

Table 4: Representative Crystallographic Data (Hypothetical)

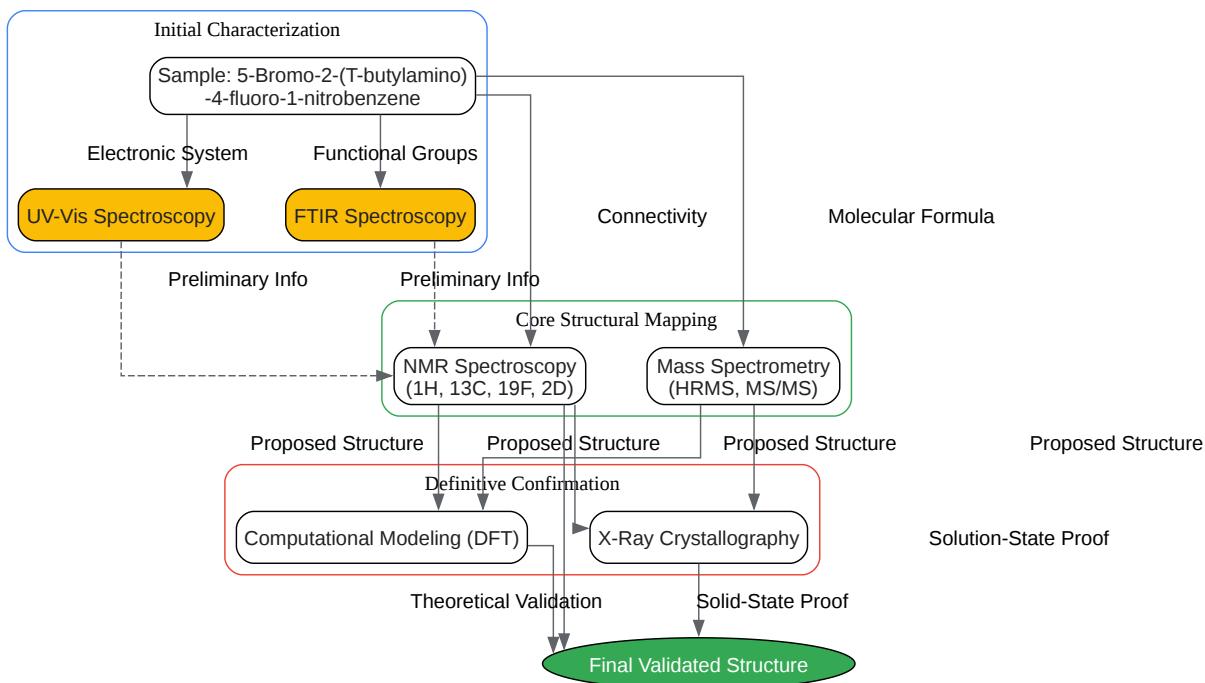
Parameter	Value	Significance
Crystal System	Monoclinic	Describes the basic crystal symmetry.
Space Group	P2 ₁ /c	Defines the specific symmetry operations within the unit cell.
C-NO ₂ Bond Length	~1.45 Å	Confirms the C-N single bond to the nitro group. [22]
N-O Bond Lengths	~1.22 Å	Shows the delocalized nature of the nitro group bonds.
C-F Bond Length	~1.35 Å	Typical length for an aromatic C-F bond.

| C-Br Bond Length | ~1.90 Å | Typical length for an aromatic C-Br bond. |

Chapter 4: Computational Modeling – The In Silico Complement

Modern structural elucidation is rarely complete without a computational component.[\[21\]](#)[\[24\]](#) Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to validate experimental findings and provide insights that are difficult to measure directly.

Workflow for Computational Validation:


- Geometry Optimization: A starting 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These can be directly compared to the experimental FTIR spectrum to confirm peak assignments.
- NMR Shielding Calculation: NMR shielding tensors are calculated (e.g., using the GIAO method), which are then converted into chemical shifts and compared with experimental

NMR data. This is a powerful method for resolving ambiguous assignments.

- Electronic Property Analysis: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated and visualized to understand the molecule's electronic behavior and reactivity.

Integrated Workflow and Visualization

The strength of this analytical approach lies not in any single technique, but in their synergistic integration. Discrepancies between methods (e.g., a predicted NMR shift from DFT that does not match the experimental value) can reveal subtle structural features or prompt re-evaluation of the data.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of the title compound.

Caption: Key expected HMBC correlations for structural assignment.

Conclusion

The structural analysis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a paradigmatic case for modern chemical analysis. No single technique is sufficient; rather, a

confluence of evidence is required. Initial spectroscopic scans (UV-Vis, FTIR) provide a rapid assessment of the electronic system and functional groups. This is followed by a deep dive using multi-nuclear and multi-dimensional NMR to build a robust connectivity map. Mass spectrometry validates the molecular formula and reveals fragmentation pathways, while computational modeling provides theoretical reinforcement of the experimental data. Finally, when possible, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can proceed with confidence in the identity and purity of their materials, a cornerstone of reproducible and reliable science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene | 1150114-26-3 [amp.chemicalbook.com]
- 2. 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene,(CAS# 1150114-26-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. instanano.com [instanano.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. m.youtube.com [m.youtube.com]
- 14. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. magritek.com [magritek.com]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation [escholarship.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{{2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene)methyl}-5-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural analysis of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522716#structural-analysis-of-5-bromo-2-t-butylamino-4-fluoro-1-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com